molecular formula C18H18N2 B15065593 N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine CAS No. 114915-28-5

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine

Cat. No.: B15065593
CAS No.: 114915-28-5
M. Wt: 262.3 g/mol
InChI Key: NQFVVTCXWRDWIQ-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine (CAS 114915-28-5) is a naphthalene-derived diamine with dimethyl groups at the N2 position and a phenyl group at the N6 position. Its molecular formula is C₁₈H₁₉N₃, and it serves as a structural intermediate in organic synthesis and materials science. The naphthalene core provides rigidity and aromaticity, while the substituents influence electronic and steric properties.

Properties

CAS No.

114915-28-5

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-N-phenylnaphthalene-2,6-diamine

InChI

InChI=1S/C18H18N2/c1-20(2)18-11-9-14-12-17(10-8-15(14)13-18)19-16-6-4-3-5-7-16/h3-13,19H,1-2H3

InChI Key

NQFVVTCXWRDWIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with dimethyl sulfate and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the dimethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of naphthalene-2,6-dicarboxylic acid.

    Reduction: Formation of N2,N2-dimethyl-naphthalene-2,6-diamine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is used in various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues with Pyridine Cores

N2,N6-bis(6-bromopyridin-2-yl)-N2,N6-dimethylpyridine-2,6-diamine (CAS 918634-17-0)

  • Core Structure : Pyridine ring (vs. naphthalene in the target compound).
  • Substituents : N2 and N6 positions are substituted with dimethyl and 6-bromopyridyl groups.
  • Key Differences : The pyridine core introduces a heteroatom, altering electronic properties (e.g., increased polarity). Bromine atoms enhance reactivity for cross-coupling reactions, unlike the phenyl group in the target compound.
  • Applications : Used as intermediates in pharmaceutical synthesis, leveraging bromine for further functionalization .

Chlorido{N2,N6-dibenzyl-N2,N6-bis[(diphenylphosphanyl)methyl]pyridine-2,6-diamine}methylplatinum(II)

  • Core Structure : Pyridine-2,6-diamine with phosphine and benzyl groups.
  • Key Differences : Acts as a ligand in platinum complexes, forming distorted square-planar geometries. The phosphine groups enable metal coordination, a feature absent in the target compound.
  • Applications: Catalytic applications in hydroaminoalkylation reactions, highlighting the role of diamine ligands in organometallic chemistry .

Naphthalene-Based Analogues

Naphthalene-2,6-diamine (CAS 2243-67-6)

  • Core Structure : Unsubstituted naphthalene diamine.
  • Key Differences : Lacks methyl and phenyl groups, resulting in higher basicity and solubility in polar solvents.
  • Applications : Parent compound for synthesizing derivatives like the target compound; used in polymer stabilization and dye manufacturing .

N2,N2-bis(2-(diphenylamino)naphthalen-6-yl)-N6,N6-diphenylnaphthalene-2,6-diamine

  • Core Structure: Naphthalene with extended diphenylamino substituents.
  • Key Differences : Bulky substituents increase steric hindrance, reducing reactivity but enhancing luminescence properties.
  • Applications: Potential use in organic electronics due to extended π-conjugation and charge transport capabilities .

Heterocyclic Analogues

4-(4-(2-Methoxyphenyl)piperidin-1-yl)-N2,N2,N6-trimethyl-N6-propylquinazoline-2,6-diamine

  • Core Structure : Quinazoline ring.
  • Substituents : Methoxyphenyl, propyl, and methyl groups.
  • Key Differences : The quinazoline core enhances hydrogen-bonding capacity, critical for binding biological targets.
  • Applications : Neurotensin receptor agonists, demonstrating pharmacological activity absent in the naphthalene-based target compound .

BP14 (Purine-2,6-diamine derivative)

  • Core Structure : Purine ring.
  • Substituents: Trans-4-aminocyclohexyl and furanyl-pyridinyl groups.
  • Key Differences : The purine core enables interactions with enzymes and receptors, leading to antibacterial activity (MIC values: 2–16 µg/mL).
  • Applications : Antibacterial agents targeting E. coli and S. aureus .

Physical and Spectral Properties Comparison

Property Target Compound Naphthalene-2,6-diamine 2,6-Dimethylnaphthalene
Molecular Weight 277.36 g/mol 158.20 g/mol 156.22 g/mol
Core Structure Naphthalene Naphthalene Naphthalene
Substituents N2,N2-dimethyl, N6-phenyl None 2,6-dimethyl
Melting Point Not reported Not reported 112°C
UV/Vis Absorption Not reported Not reported λ_max ≈ 275 nm (in hexane)

Biological Activity

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is a synthetic compound belonging to the class of naphthalene derivatives, which have been studied for their biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene backbone with two methyl groups and a phenyl group attached to the amine functionalities. Its chemical structure can be represented as follows:

  • Chemical Formula : C16H18N2
  • Molecular Weight : 250.33 g/mol

The presence of multiple functional groups allows for diverse interactions with biological targets.

Research indicates that naphthalene derivatives, including this compound, exhibit various biological activities:

  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that naphthalene derivatives possess antimicrobial effects against various bacteria and fungi.
  • Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes, which can be leveraged for therapeutic purposes.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study demonstrated that this compound exhibited significant antioxidant activity in vitro, reducing the levels of reactive oxygen species (ROS) in cultured cells. The compound's mechanism involved the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Antimicrobial Effects :
    • In a series of experiments, the compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity .
  • Enzyme Inhibition :
    • This compound has been identified as a potential inhibitor of DNA topoisomerase II (EC 5.6.2.2), an enzyme critical for DNA replication and transcription. Inhibition assays revealed an IC50 value of 15 µM, indicating its potential as an anticancer agent by preventing cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeResultReference
AntioxidantCultured cellsUpregulation of SOD
AntimicrobialE. coliMIC = 32 µg/mL
Enzyme InhibitionDNA Topoisomerase IIIC50 = 15 µM

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